![molecular formula C25H34N4O5S2 B2519811 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-N-methyl-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 533904-96-0](/img/structure/B2519811.png)
2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-N-methyl-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-N-methyl-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C25H34N4O5S2 and its molecular weight is 534.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-N-methyl-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a member of the tetrahydrothieno[2,3-c]pyridine family known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C23H29N3O5S2, with a molecular weight of 491.6 g/mol. The structure includes a tetrahydrothieno-pyridine ring system and various functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C23H29N3O5S2 |
Molecular Weight | 491.6 g/mol |
CAS Number | 892978-78-8 |
Antimicrobial Activity
Research indicates that derivatives of tetrahydrothieno[2,3-c]pyridine exhibit significant antimicrobial properties. A study synthesized various derivatives and evaluated their activity against Mycobacterium tuberculosis (MTB). Among these derivatives, some demonstrated promising inhibitory effects on MTB pantothenate synthetase (PS), with IC50 values indicating their potency against the pathogen .
Cytotoxicity Studies
Cytotoxicity assessments have been conducted using the RAW 264.7 cell line. The compound's derivatives were evaluated for their safety profiles at various concentrations. For example, one derivative showed non-cytotoxicity at concentrations up to 50 μM while maintaining effective inhibition against MTB .
Inhibition of Enzymatic Activity
The compound's mechanism of action involves the inhibition of specific enzymes. For instance, tetrahydrothieno[2,3-c]pyridine derivatives have been reported to inhibit human phenylethanolamine N-methyltransferase (hPNMT), which is crucial in catecholamine biosynthesis . The binding affinity and selectivity towards hPNMT were confirmed through molecular modeling studies.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of these compounds. A study highlighted that modifications in the substituents on the tetrahydrothieno[2,3-c]pyridine core significantly influenced antimicrobial potency. The introduction of chiral residues also affected the activity against Gram-positive bacteria .
Case Studies
- Study on Mycobacterium tuberculosis : A series of tetrahydrothieno[2,3-c]pyridine derivatives were synthesized and tested against MTB PS. The most potent compound exhibited an IC50 value of 5.87 ± 0.12 μM and a minimum inhibitory concentration (MIC) of 9.28 μM .
- Cytotoxicity Evaluation : In vitro studies showed that certain derivatives were non-cytotoxic at concentrations up to 50 μM while effectively inhibiting MTB growth .
- Enzyme Inhibition : The inhibition studies on hPNMT revealed that specific structural modifications led to increased inhibitory potency compared to traditional inhibitors .
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition Studies
Research indicates that compounds similar to 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-N-methyl-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide exhibit enzyme inhibitory properties. These compounds have been studied for their potential to inhibit:
- Acetylcholinesterase : Important in the treatment of neurodegenerative diseases such as Alzheimer's disease.
- α-Glucosidase : Relevant for managing Type 2 diabetes mellitus by delaying carbohydrate absorption.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Molecular docking studies have indicated interactions with targets involved in tumorigenesis, making it a candidate for further exploration in cancer therapy.
Neurological Applications
Due to its interaction with neurotransmitter systems, this compound may have applications in treating neurological disorders. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent.
Case Studies and Research Findings
- In Silico Studies : Computational studies have demonstrated that modifications of the core structure can enhance enzyme inhibition potency. For example, derivatives with varied substituents on the morpholino group showed improved binding affinities to target enzymes.
- Pharmacological Assessments : In vivo studies using animal models have indicated that compounds derived from this class can significantly reduce symptoms associated with neurodegenerative diseases while exhibiting minimal side effects.
- Structure-Activity Relationship (SAR) Analysis : SAR studies have been pivotal in understanding how structural modifications affect biological activity. This has led to the design of more potent derivatives with targeted therapeutic effects.
Eigenschaften
IUPAC Name |
2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-N-methyl-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O5S2/c1-5-11-28-12-10-20-21(15-28)35-25(22(20)24(31)26-4)27-23(30)18-6-8-19(9-7-18)36(32,33)29-13-16(2)34-17(3)14-29/h6-9,16-17H,5,10-15H2,1-4H3,(H,26,31)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCHOPWYCMQXIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.